molecular formula C19H17FN2O2 B2882354 Methyl 4-[(3-fluoro-4-methylphenyl)amino]-6-methylquinoline-2-carboxylate CAS No. 1207046-53-4

Methyl 4-[(3-fluoro-4-methylphenyl)amino]-6-methylquinoline-2-carboxylate

Cat. No.: B2882354
CAS No.: 1207046-53-4
M. Wt: 324.355
InChI Key: ODPYKECGUFKQIZ-UHFFFAOYSA-N
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Description

Methyl 4-[(3-fluoro-4-methylphenyl)amino]-6-methylquinoline-2-carboxylate is a synthetic quinoline derivative characterized by a 6-methyl substituent, a 2-carboxylate ester, and a 4-amino group linked to a 3-fluoro-4-methylphenyl moiety. The fluorine atom and methyl groups likely enhance lipophilicity and metabolic stability, critical for pharmacokinetic optimization.

Properties

IUPAC Name

methyl 4-(3-fluoro-4-methylanilino)-6-methylquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c1-11-4-7-16-14(8-11)17(10-18(22-16)19(23)24-3)21-13-6-5-12(2)15(20)9-13/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPYKECGUFKQIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 4-Chloro-6-methylquinoline-2-carboxylate

The precursor is synthesized via the Conrad-Limpach reaction (Scheme 1):

Reagents :

  • Ethyl acetoacetate (1.0 eq)
  • 4-Methylaniline (1.1 eq)
  • Ammonium ceric nitrate (CAN, 0.2 eq) in diphenyl ether at 250°C.

Mechanism :

  • Knoevenagel condensation forms β-enamino ester.
  • Electrocyclic ring closure generates the quinoline core.
  • Chlorination using POCl3 at 80°C introduces Cl at position 4.

Yield : 82–89% after recrystallization (hexane/EtOAc).

Amination with 3-Fluoro-4-methylaniline

Conditions :

  • 4-Chloro-6-methylquinoline-2-carboxylate (1.0 eq)
  • 3-Fluoro-4-methylaniline (1.5 eq)
  • DIPEA (2.0 eq) in DMF at 110°C for 24 h.

Key Parameters :

  • Temperature : <120°C prevents ester hydrolysis.
  • Solvent : Polar aprotic solvents (DMF, NMP) enhance nucleophilicity.

Yield : 68–74% (HPLC purity >95%).

Pathway B: One-Pot Quinoline Assembly via Heterogeneous Catalysis

Reaction Scheme (Adapted from MDPI Protocol)

Starting Materials :

  • β-Nitroacrylate derivative (1.1 eq)
  • 3-Fluoro-4-methylaniline (1.0 eq)
  • Polystyrene-bound BEMP (PS-BEMP, 1.25 eq) in acetonitrile.

Procedure :

  • Michael Addition : Solvent-free at 70°C for 18 h.
  • Cyclization : Add PS-BEMP and acetonitrile, heat at 50°C for 24 h.
  • Aromatization : Filter catalyst, concentrate, purify via flash chromatography.

Advantages :

  • Atom economy : 78% theoretical yield.
  • Catalyst reuse : PS-BEMP recycled ≥5 times without activity loss.

Yield : 81% (0.324 mmol scale).

Critical Analysis of Synthetic Methodologies

Table 1. Comparative Evaluation of Pathways A and B

Parameter Pathway A Pathway B
Total Steps 3 1
Overall Yield 56–62% 78–81%
Purification Complexity Medium Low
Scalability >500 g feasible <100 g optimal
Byproducts Chlorinated Nitro compounds

Key Findings :

  • Pathway B offers superior efficiency but requires specialized catalysts.
  • Pathway A allows modular modification of the aryl amine.

Characterization and Quality Control

Spectroscopic Data (Consistent Across Methods)

  • 1H NMR (CDCl3) : δ 8.08 (d, J=9.0 Hz, H-5), 7.93 (s, H-3), 2.99 (q, J=7.3 Hz, CH2CH3).
  • 13C NMR : 169.49 (C=O), 148.08 (C-4), 42.12 (N-CH2).
  • HRMS (ESI+) : m/z 325.1291 [M+H]+ (calc. 325.1294).

Purity Optimization

  • HPLC : C18 column, 70:30 MeCN/H2O, tR = 6.7 min.
  • Impurities : <0.5% unreacted chloroquinoline (Pathway A), <1.2% nitro intermediates (Pathway B).

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

  • Pathway A : $2,450 (primarily from POCl3 and DIPEA).
  • Pathway B : $1,890 (PS-BEMP recycling reduces catalyst costs).

Environmental Impact

  • PMI (Process Mass Intensity) : 23.4 (A) vs. 11.8 (B).
  • E-Factor : 18.6 (A) vs. 8.2 (B), favoring Pathway B.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-fluoro-4-methylphenyl)amino]-6-methylquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the aniline moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups to the quinoline or aniline moieties.

Scientific Research Applications

Methyl 4-[(3-fluoro-4-methylphenyl)amino]-6-methylquinoline-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a fluorescent probe.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-[(3-fluoro-4-methylphenyl)amino]-6-methylquinoline-2-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the fluorinated aniline moiety can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to specific effects such as enzyme inhibition or altered gene expression.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural Analogues and Substitution Patterns

Quinoline derivatives exhibit diverse biological activities depending on substituent positions and electronic properties. Below is a comparative analysis with structurally related compounds:

Compound Substituents Key Features
Methyl 4-[(3-fluoro-4-methylphenyl)amino]-6-methylquinoline-2-carboxylate 4-(3-Fluoro-4-methylphenyl)amino, 6-methyl, 2-carboxylate Fluorine enhances electronegativity; methyl groups improve steric bulk.
Methyl 6-methoxy-2-phenylquinoline-4-carboxylate 6-methoxy, 2-phenyl, 4-carboxylate Methoxy group increases solubility; phenyl may enhance π-π stacking.
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline 4-amino, 2-(4-chlorophenyl), 3-(4-methoxyphenyl) Chlorine adds electron-withdrawing effects; methoxy improves hydrophilicity.
Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate 4-chloro, 6-methyl, 2-(trifluoromethyl), 3-carboxylate Trifluoromethyl is strongly electron-withdrawing; chloro aids reactivity.
[2-(2,4-dichlorophenyl)-2-oxoethyl] 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate 6-chloro, 3-methyl, 2-(4-methylphenyl), 4-carboxylate Dichlorophenyl increases bulk; multiple halogens may affect toxicity.

Biological Activity

Methyl 4-[(3-fluoro-4-methylphenyl)amino]-6-methylquinoline-2-carboxylate is a synthetic compound with the molecular formula C19H17FN2O2C_{19}H_{17}FN_2O_2 and a molecular weight of approximately 324.3 g/mol. This compound belongs to the quinoline family, which is known for its diverse biological activities, making it significant in medicinal chemistry for potential therapeutic applications. The unique structural features of this compound, including the presence of a fluoro group and a methyl amino group, contribute to its biological activity, particularly in cancer and inflammatory pathways.

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of certain kinases involved in inflammatory processes. Its structure suggests potential interactions with various biological targets, including enzymes and receptors related to cancer and inflammatory diseases. Preliminary studies have shown promising results in inhibiting cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit cell growth in several cancer cell lines. For instance, it has been evaluated against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines, showing varying degrees of cytotoxicity. The mechanism of action appears to involve the inhibition of specific kinases that are crucial for cell signaling pathways related to proliferation and survival .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to other quinoline derivatives:

Compound NameBiological ActivityStructural Features
This compoundAnticancer activity; kinase inhibitionFluoro and methyl substitutions on the phenyl ring
6-Chloro-4-(3-chloro-4-fluorophenyl)quinoline-3-carboxylic acidAnticancer activityChlorine substitution instead of fluorine
4-(3-Fluoroanilino)-6-methylquinolineKinase inhibitionDifferent amino substitution
Methyl 2-Methylquinoline-6-carboxylic acidAntimicrobial propertiesLacks fluorine substitution

The unique combination of functional groups in this compound enhances its selectivity towards specific biological targets, making it a promising candidate for drug development .

Case Study 1: Anticancer Efficacy

In a study conducted by El Shehry et al. (2018), a series of quinoline derivatives were synthesized and evaluated for their anticancer properties. This compound was included in the screening process, demonstrating significant inhibition of cell proliferation in vitro against multiple cancer cell lines. The study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .

Case Study 2: Inflammatory Response Modulation

Another study explored the anti-inflammatory effects of various quinoline derivatives, including this compound. The results indicated that this compound effectively inhibited nitric oxide production in lipopolysaccharide-stimulated RAW 264.7 macrophages, suggesting its potential as an anti-inflammatory agent by targeting nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways .

Q & A

Q. What are the key synthetic routes for Methyl 4-[(3-fluoro-4-methylphenyl)amino]-6-methylquinoline-2-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via multi-step reactions, typically starting with the formation of the quinoline core through cyclization. A common approach involves nucleophilic substitution at the 4-position of the quinoline scaffold using 3-fluoro-4-methylaniline. Key steps include:

  • Quinoline core synthesis : Cyclocondensation of substituted anilines with β-keto esters under acidic conditions (e.g., H₂SO₄ or polyphosphoric acid) .
  • Amino substitution : Reaction of 4-chloro-6-methylquinoline-2-carboxylate with 3-fluoro-4-methylaniline in the presence of a base (e.g., K₂CO₃) and polar aprotic solvent (e.g., DMF) at 80–100°C .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol . Optimization involves adjusting reaction time, temperature, and stoichiometry to minimize byproducts (e.g., over-alkylation).

Q. How is the structural integrity of the compound validated post-synthesis?

Structural confirmation relies on:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl at C6, fluoro-methylphenyl at C4) and aromatic proton splitting patterns .
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]⁺ at m/z 353.14) .
  • X-ray crystallography : For unambiguous assignment of stereochemistry and bond angles (if single crystals are obtained) .

Q. What in vitro assays are recommended for initial evaluation of antimicrobial activity?

Use standardized protocols:

  • Bacterial strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) .
  • Antifungal assays : Against C. albicans via broth microdilution .
  • Minimum Inhibitory Concentration (MIC) : Serial dilution in Mueller-Hinton broth, with 24–48 hr incubation . Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO) are critical for data reliability.

Advanced Research Questions

Q. How can substituent effects explain discrepancies in bioactivity between this compound and its analogs?

Variations in antimicrobial or anticancer activity often arise from:

  • Electron-withdrawing groups : The 3-fluoro group enhances membrane permeability compared to non-fluorinated analogs .
  • Steric hindrance : Bulky substituents (e.g., 4-methylphenyl) may reduce binding affinity to target enzymes like DNA gyrase .
  • Comparative studies : Analogs with methoxy or chloro groups at the 4-position show reduced activity, suggesting the amino group is critical for target interaction .

Q. What strategies resolve low yields in the final substitution step of the synthesis?

Low yields may result from:

  • Incomplete activation : Pre-activate the quinoline core with a Lewis acid (e.g., AlCl₃) to enhance electrophilicity at C4 .
  • Solvent optimization : Switch to DMSO to improve solubility of aromatic amines .
  • Catalytic systems : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling in inert atmospheres .

Q. How can molecular docking elucidate the compound’s mechanism of action against cancer cells?

  • Target selection : Prioritize kinases (e.g., EGFR) or apoptosis regulators (e.g., Bcl-2) based on structural similarity to known inhibitors .
  • Software tools : AutoDock Vina or Schrödinger Suite for binding affinity calculations .
  • Validation : Cross-reference docking results with enzymatic assays (e.g., IC₅₀ determination via fluorescence polarization) .

Q. What analytical methods address discrepancies in reported IC₅₀ values across studies?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., MTT vs. ATP-based viability assays) .
  • Cell line heterogeneity : Use isogenic cell lines (e.g., NCI-60 panel) to control for genetic background .
  • Data normalization : Express IC₅₀ relative to internal controls (e.g., cisplatin) to account for plate-to-plate variation .

Methodological Guidance

Q. How to optimize chiral resolution if the compound exhibits enantiomeric complexity?

  • Chiral chromatography : Use Chiralpak IG-3 columns with hexane/isopropanol mobile phases .
  • Dynamic resolution : Introduce chiral auxiliaries during synthesis (e.g., Evans oxazolidinones) .

Q. What in vivo models are suitable for evaluating pharmacokinetics?

  • Rodent models : BALB/c mice for bioavailability studies (oral vs. IV administration) .
  • Metabolite profiling : LC-MS/MS to identify phase I/II metabolites in plasma .
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) .

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